![molecular formula C8H9N3 B1293604 5-Methyl-1H-benzimidazol-2-amine CAS No. 6285-68-3](/img/structure/B1293604.png)
5-Methyl-1H-benzimidazol-2-amine
Overview
Description
5-Methyl-1H-benzimidazol-2-amine is a chemical compound with the empirical formula C8H9N3. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 5-Methyl-1H-benzimidazol-2-amine and its derivatives has been a subject of interest in recent years. The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-benzimidazol-2-amine consists of a benzene ring fused with a five-membered imidazole ring . The SMILES string representation of the molecule isCc1ccc2[nH]c(N)nc2c1
. Chemical Reactions Analysis
Benzimidazole derivatives, including 5-Methyl-1H-benzimidazol-2-amine, have been found to exhibit a wide range of chemical reactions. These reactions often involve the formation of bonds during the construction of the imidazole ring .Physical And Chemical Properties Analysis
5-Methyl-1H-benzimidazol-2-amine is a solid compound with a molecular weight of 147.18 . The compound’s InChI key isMZZZAWDOYQWKMR-UHFFFAOYSA-N
.
Scientific Research Applications
Corrosion Inhibition
5-Methyl-1H-benzimidazol-2-amine: is recognized for its role as a corrosion inhibitor. It’s particularly effective in protecting metals like steel, aluminum, copper, and zinc against corrosion in aggressive environments, including acidic and basic media . The compound acts as a mixed-type inhibitor, which means it can reduce both anodic and cathodic reactions, often by forming a protective film on the metal surface .
Pharmacological Applications
In the realm of pharmacology, benzimidazole derivatives, including 5-Methyl-1H-benzimidazol-2-amine, have been found to inhibit various enzymes, leading to therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine drugs . These compounds are valued for their stability, bioavailability, and significant biological activity.
Material Science
Benzimidazole derivatives are utilized in material science for applications like chemosensing, crystal engineering, and fluorescence . They serve as important intermediates in the synthesis of materials that respond to chemical changes or emit light under specific conditions, which is crucial for developing new sensors and imaging agents.
Organic Reactions
These compounds are important intermediates in organic reactions . Their structure allows them to participate in various chemical transformations, making them valuable for synthesizing a wide range of organic products, including dyes and polymers.
Asymmetric Catalysis
Benzimidazole derivatives are employed as ligands for asymmetric catalysis . This application is critical in producing chiral molecules, which are essential for creating pharmaceuticals that are more effective and have fewer side effects.
Antibacterial Activity
Recent studies have shown that certain benzimidazole derivatives exhibit antibacterial activity . This makes them potential candidates for developing new antibacterial agents, which is particularly important in the face of increasing antibiotic resistance.
Mechanism of Action
Target of Action
Benzimidazole compounds, which 5-methyl-1h-benzimidazol-2-amine is a part of, are known to bind to tubulin proteins . They are also known to bind to DNA grooves .
Mode of Action
Benzimidazole compounds are known to disrupt microtubule assembly by binding to tubulin proteins, which results in the malsegregation of chromosomes . They also have peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
Benzimidazole compounds are known to affect various enzymes involved in a wide range of therapeutic uses .
Result of Action
Benzimidazole compounds are known to have high cytotoxic activities .
Action Environment
Benzimidazole compounds are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Safety and Hazards
properties
IUPAC Name |
6-methyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZZAWDOYQWKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212022 | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-benzimidazol-2-amine | |
CAS RN |
6285-68-3 | |
Record name | 2-Amino-5-methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6285-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6285-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-AMINOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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